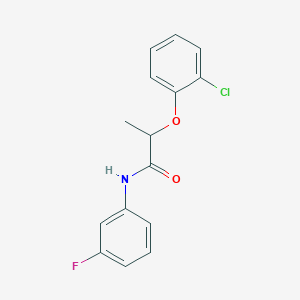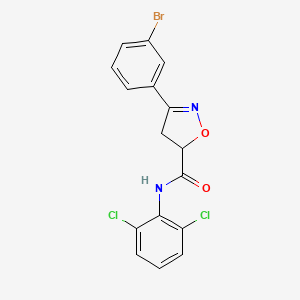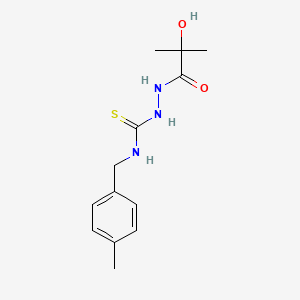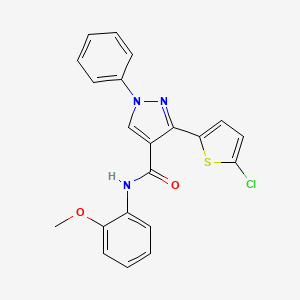
2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide
説明
2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide, also known as CFPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of amides and has been used in various studies due to its unique properties.
作用機序
The mechanism of action of 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This may contribute to its anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide has also been shown to decrease the expression of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. Additionally, 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been found to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide in lab experiments is its unique properties, which make it a potential candidate for the treatment of various disorders. Additionally, 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been shown to have low toxicity, making it a safer alternative to other compounds. However, one limitation of 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide and its potential side effects.
将来の方向性
There are several future directions for the use of 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide in scientific research. One potential area of study is its use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been shown to have neuroprotective effects, and more research is needed to determine its potential use in the treatment of these disorders. Additionally, 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide may have potential applications in the treatment of pain and inflammation-related disorders, as well as epilepsy. Further studies are needed to fully understand the potential of 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide in these areas.
科学的研究の応用
2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been used in various scientific research studies due to its unique properties. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide has also been shown to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy. Additionally, 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10(20-14-8-3-2-7-13(14)16)15(19)18-12-6-4-5-11(17)9-12/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMIJPDUUHJFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4771556.png)
![1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4771562.png)
![2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid](/img/structure/B4771577.png)
![ethyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4771584.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4771606.png)

![ethyl 2-[(ethoxyacetyl)amino]benzoate](/img/structure/B4771618.png)
![N-benzyl-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide](/img/structure/B4771623.png)

![6,7-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-oxatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B4771648.png)
![1-{3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-4-piperidinecarboxylic acid](/img/structure/B4771650.png)
![N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B4771657.png)